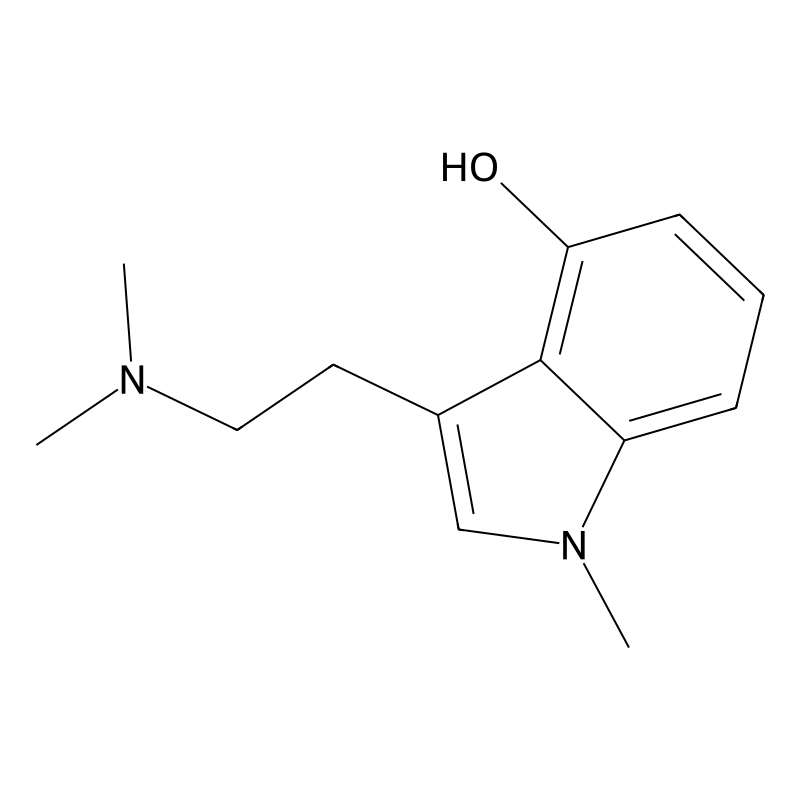1-Methylpsilocin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pharmacological Profile
1-MP acts primarily as a selective agonist at the 5-hydroxytryptamine receptor 2C (5-HT2C), displaying a significantly higher affinity for this receptor compared to the 5-HT2A receptor, which is thought to be primarily responsible for the hallucinogenic effects of classical psychedelics like psilocin []. Additionally, 1-MP acts as an inverse agonist at the 5-HT2B receptor, further differentiating its pharmacological profile from psilocin [].
Potential Therapeutic Applications
Based on its unique pharmacological properties, 1-MP is being investigated for its potential therapeutic applications in various conditions, including:
- Obsessive-compulsive disorder (OCD): Studies in animal models suggest that 1-MP may be effective in reducing compulsive behaviors associated with OCD []. This potential therapeutic effect is thought to be linked to its activity at the 5-HT2C receptor, which is implicated in the pathophysiology of OCD.
- Cluster headaches: Early research suggests that 1-MP may be effective in preventing the onset of cluster headaches, a debilitating neurological condition characterized by severe, recurring headaches []. However, further research is needed to confirm these findings.
- Glaucoma: Some studies suggest that 1-MP may have neuroprotective and vasodilatory effects, which could potentially be beneficial in managing glaucoma []. However, more research is required to understand its potential therapeutic role in this condition.
1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine, is a derivative of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. This compound features a methyl group at the nitrogen atom in the indole structure, distinguishing it from psilocin. Like its parent compound, 1-methylpsilocin exhibits psychoactive properties but with a unique receptor profile, primarily acting as a selective agonist at the serotonin 5-HT2C receptor while also engaging the 5-HT2A receptor.
1-Methylpsilocin acts primarily as a selective agonist for the serotonin receptor 5-HT2C, with a higher binding affinity compared to the more commonly targeted 5-HT2A receptor in psychedelics []. Additionally, it acts as an inverse agonist at the 5-HT2B receptor []. This specific receptor profile suggests potential therapeutic applications without the intense hallucinogenic effects associated with 5-HT2A activation.
Studies in mice indicate that 1-Methylpsilocin might be effective in reducing repetitive behaviors associated with Obsessive-Compulsive Disorder (OCD) through its interaction with the 5-HT2C receptor [].
- Dephosphorylation: Similar to psilocybin, it can be converted into 1-methylpsilocin through hydrolysis under acidic or alkaline conditions.
- Oxidation: The presence of the hydroxyl group allows for potential oxidation reactions, leading to various degradation products.
- Alkylation: The nitrogen atom can participate in further alkylation reactions, potentially yielding new derivatives.
1-Methylpsilocin demonstrates significant biological activity primarily through its interaction with serotonin receptors. It exhibits:
- Agonistic Action: It acts selectively on the 5-HT2C receptor with a higher affinity than on the 5-HT2A receptor (IC50 values of 12 nM and 633 nM, respectively) .
- Psychoactive Effects: In animal models, it induces head-twitch responses dependent on 5-HT2A receptor activation, indicating its psychoactive potential .
- Behavioral Impact: Unlike psilocin, which affects multiple serotonin receptors leading to varied behavioral outcomes, 1-methylpsilocin appears to have more focused effects due to its selectivity .
Synthesis of 1-methylpsilocin can be achieved through several methods:
- From Psilocybin: By dephosphorylating psilocybin under acidic conditions.
- Synthetic Routes: Utilizing tryptamine synthesis techniques such as:
The applications of 1-methylpsilocin are still under exploration but include:
- Psychedelic Research: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
- Pharmacological Studies: Used in studies examining serotonin receptor interactions and their implications for drug development.
Research indicates that 1-methylpsilocin interacts primarily with serotonin receptors:
Similar Compounds
Several compounds share structural or functional similarities with 1-methylpsilocin. These include:
| Compound Name | Structure Similarity | Primary Activity |
|---|---|---|
| Psilocin | Parent Compound | Agonist at multiple serotonin receptors |
| 5-Methoxy-N,N-dimethyltryptamine | Structural analog | Non-selective serotonin agonist |
| 4-AcO-DMT | Ester of psilocin | Prodrug for psilocin |
| 4-Hydroxy-N,N-diethyltryptamine | Dimethyl derivative | Psychedelic effects |
| N,N-Dimethyltryptamine | Basic structure | Hallucinogenic properties |
Uniqueness of 1-Methylpsilocin
What sets 1-methylpsilocin apart is its selective action at the serotonin 5-HT2C receptor while maintaining some activity at the 5-HT2A receptor. This selectivity may confer unique therapeutic benefits and side effect profiles compared to other psychedelic compounds like psilocybin and N,N-dimethyltryptamine.








